2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as MTMP, is an organic compound with a wide range of applications in the fields of chemistry and biology. It is a versatile reagent that has been used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. In addition, MTMP has been investigated for its potential use in medical research and drug development.
Scientific Research Applications
Synthesis and Structural Analysis
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and related compounds are pivotal intermediates in organic synthesis, particularly in the construction of complex molecules. These compounds are synthesized through multi-step substitution reactions, with their structures confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These analyses not only ascertain their chemical structures but also provide insights into their conformational behavior and electronic properties through density functional theory (DFT) studies (Huang et al., 2021). Additionally, molecular electrostatic potential and frontier molecular orbitals have been investigated, revealing some physicochemical properties of these compounds (Huang et al., 2021).
Role in Coordination Polymers and Organometallic Assemblies
The use of 2-methylpyridine derivatives, including those functionalized with the dioxaborolane group, extends into the synthesis of coordination polymers and organometallic assemblies. For instance, 4,4′-(2,5-dimethyl-1,4-phenylene)dipyridine, synthesized via the Suzuki coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been employed to form two-dimensional coordination polymers with cobalt ions, showcasing its versatility as a building block for complex molecular architectures (Al-Fayaad et al., 2020).
Luminescent Properties and Electronic Materials
Compounds bearing the 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine moiety have been investigated for their luminescent properties, particularly in the development of electronic materials. For example, fluorene copolymers containing dioxaborolane-functionalized units demonstrate significant photoluminescence, indicating potential applications in organic light-emitting devices (OLEDs) and other photonic applications (Cheon et al., 2005).
Enhanced Performance in Fluoride Shuttle Batteries
The structural modification of boron-based compounds, including those with dioxaborolane groups, has been explored to improve the performance of fluoride shuttle batteries. The introduction of pyridine-functionalized boron-based anion acceptors has shown to enhance fluoride ion conductivity and solubility, thereby improving the efficiency and capacity of these energy storage devices (Kucuk & Abe, 2020).
properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-9-6-7-10(8-14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEECGGXGHJUYMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585996 | |
Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
610768-32-6 | |
Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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